7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
Properties
Molecular Formula |
C12H11N5 |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
7-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C12H11N5/c1-8-7-10(9-5-3-2-4-6-9)14-12-15-11(13)16-17(8)12/h2-7H,1H3,(H2,13,16) |
InChI Key |
UYHWZFMNTNPBCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through various synthetic routes. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is typically carried out under reflux conditions in ethanol, leading to the formation of the desired triazolopyrimidine derivative.
Chemical Reactions Analysis
Acylation of the Amino Group
The 2-amino group undergoes acylation using acetylating agents like acetic anhydride (Ac₂O) .
Example :
-
Reagents : Ac₂O, catalytic acid (e.g., HCl)
-
Conditions : Room temperature, short reaction time
-
Product : N-Acetyl derivative (e.g., ethyl 5-methyl-7-phenyl triazolo[1,5-a]pyrimidine-2-carboxylate)
Alkylation
Alkylation of 7-hydroxy derivatives (e.g., 5-phenyl- triazolo[1,5-a]pyrimidin-7-ol) is achieved using alkyl halides in polar aprotic solvents .
Example :
-
Reagents : Alkyl bromide (e.g., methyl bromide), NaOH, KI
-
Conditions : DMF, 80°C
-
Product : 7-alkoxy derivatives (e.g., 7-methoxy-5-phenyl triazolo[1,5-a]pyrimidine)
Phosphorylation
7-hydroxy derivatives can be phosphorylated using phosphoryl chloride (POCl₃) to generate phosphoramidate intermediates .
Example :
-
Reagents : POCl₃, DMF
-
Conditions : Reflux
-
Product : Phosphorylated derivatives (e.g., 7-phosphoryloxy-5-phenyl triazolo[1,5-a]pyrimidine)
Regioselectivity Analysis
The regioselectivity of cyclocondensation reactions depends on:
-
Inductive effects : Electron-donating groups on the triazole enhance nucleophilicity, favoring the 5-methyl isomer .
-
Steric factors : Bulky substituents on the diketone disfavor the 5-methyl regioisomer .
-
Solvent choice : Acidic solvents (e.g., acetic acid) enhance regioselectivity compared to aprotic solvents .
| Reaction Parameter | Impact on Regioselectivity |
|---|---|
| Electron-withdrawing groups on triazole | Reduces regioselectivity |
| Electron-donating groups on diketone | Increases 5-methyl ratio |
| Solvent acidity | Improves regioselectivity for 5-methyl isomer |
Stability and Reactivity
Scientific Research Applications
This compound has been widely studied for its applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an anticonvulsant and anticancer agent.
Medicine: It is being explored for its potential use in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (Compound 4)
- Structural Difference : Methyl and phenyl groups are swapped (positions 5 and 7).
- ¹H NMR (DMSO) : δ 6.34 (s, 2H, NH₂), 7.18 (s, 1H), 7.57–7.63 (m, 3H), 8.14 (d, 2H). The methyl peak is obscured by the DMSO solvent signal.
- Impact : Altered electronic distribution reduces solubility compared to the 7-methyl isomer .
7-Chloro-5-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (Compound 14)
- Structural Difference : Chlorine at position 7 and 2-fluorophenyl at position 4.
- Synthesis : Reacted with 2-(4-methoxyphenyl)ethan-1-amine in NMP.
- Impact : Enhanced electrophilicity due to chlorine, improving binding to bacterial targets (e.g., anti-tubercular activity) .
5-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- Structural Difference : Trifluoromethyl (CF₃) replaces methyl at position 5.
Functional Group Modifications
7-Alkoxy Derivatives (e.g., 7-Methoxy-5-phenyl-...)
- Synthesis : Alkylation of 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol with alkyl bromides in DMF/NaOH.
- Impact : Alkoxy groups (e.g., methoxy, ethoxy) improve solubility but reduce membrane permeability .
Fluorinated Derivatives (e.g., 2-(1,1-Difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)-3-pyridinyl]-...)
Fused-Ring and Hybrid Systems
8-Methyl-2-[4-(trifluoromethyl)phenyl]-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine
- Structural Complexity : Fused pyrazolo-triazolo-pyrimidine system.
- Impact : Improved planarity (r.m.s. deviation: 0.0215 Å) enhances intercalation with DNA/RNA, but synthetic complexity limits scalability .
Benzo[b]thiophen-5-yl Derivatives (e.g., D2, D10 in )
Key Data Table: Structural and Functional Comparisons
Biological Activity
7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound of interest due to its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various methods have been employed to optimize yields and purity.
Key Synthesis Protocols
- Condensation Reaction : The compound is synthesized through condensation of 4-chlorobenzaldehyde with 3-amino-1,2,4-triazole and ethyl cyanoacetate under reflux conditions.
- Catalytic Methods : Recent studies have utilized catalysts like TMDP (4,4'-trimethylenedipiperidine) to enhance reaction efficiency and yield .
Anticonvulsant Activity
Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. The maximal electroshock seizure (MES) test has been used to evaluate these effects in animal models. Compounds derived from this scaffold showed promising results in reducing seizure activity .
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6n | A549 | 5.9 |
| SW-480 | 2.3 | |
| MCF-7 | 5.65 | |
| Cisplatin | A549 | 15.37 |
| SW-480 | 16.1 | |
| MCF-7 | 3.2 |
These results indicate that certain derivatives possess superior cytotoxicity compared to standard chemotherapeutic agents like Cisplatin .
The mechanism by which these compounds exert their biological effects is still under investigation. However, preliminary studies suggest that they may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, the compound induced significant early and late apoptotic cell death in A549 cells in a dose-dependent manner .
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Activity : In vitro studies showed that the compound effectively inhibited cell proliferation in lung adenocarcinoma (A549) and colorectal cancer (SW-480) models.
- Anticonvulsant Properties : A series of derivatives were tested for their ability to prevent seizures in animal models, showing significant promise for future anticonvulsant drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
